molecular formula C18H14ClF3N2O4S B2390813 2-[4-chloro-3-(trifluoromethyl)benzenesulfonamido]-3-(1H-indol-3-yl)propanoic acid CAS No. 1009272-85-8

2-[4-chloro-3-(trifluoromethyl)benzenesulfonamido]-3-(1H-indol-3-yl)propanoic acid

Katalognummer: B2390813
CAS-Nummer: 1009272-85-8
Molekulargewicht: 446.83
InChI-Schlüssel: YOZOZANENKPWEP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound (CAS: 1009272-85-8; alternative enantiomer CAS: 1212378-69-2) is a sulfonamide-functionalized indole-propanoic acid derivative. Its molecular formula is C₁₈H₁₄ClF₃N₂O₄S (MW: 446.83 g/mol), featuring a 4-chloro-3-(trifluoromethyl)benzenesulfonamido group linked to a propanoic acid backbone substituted with a 1H-indol-3-yl moiety . The stereospecific (2S)-enantiomer has been structurally characterized, with its InChIKey (YOZOZANENKPWEP-UHFFFAOYSA-N) confirming the spatial arrangement of functional groups .

Eigenschaften

IUPAC Name

2-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]-3-(1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClF3N2O4S/c19-14-6-5-11(8-13(14)18(20,21)22)29(27,28)24-16(17(25)26)7-10-9-23-15-4-2-1-3-12(10)15/h1-6,8-9,16,23-24H,7H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOZOZANENKPWEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NS(=O)(=O)C3=CC(=C(C=C3)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClF3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Target of Action

The primary targets of the compound “2-[4-chloro-3-(trifluoromethyl)benzenesulfonamido]-3-(1H-indol-3-yl)propanoic acid” are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or bind to indole derivatives

Biochemical Pathways

Indole derivatives are known to be involved in a wide range of biological processes, including signal transduction, enzyme regulation, and cellular metabolism. The downstream effects of these pathways can vary widely depending on the specific targets and the cellular context.

Biologische Aktivität

The compound 2-[4-chloro-3-(trifluoromethyl)benzenesulfonamido]-3-(1H-indol-3-yl)propanoic acid (CAS No. 1008594-59-9) is a sulfonamide derivative with potential therapeutic applications. This article examines its biological activity, including its antimicrobial properties, mechanisms of action, and relevant case studies.

Basic Information

PropertyValue
Chemical FormulaC18H14ClF3N2O4S
Molecular Weight446.83 g/mol
IUPAC Name2-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]-3-(1H-indol-3-yl)propanoic acid
PubChem CID3418022

Structural Characteristics

The compound features a complex structure that includes a trifluoromethyl group, which is known to enhance biological activity by increasing lipophilicity and altering pharmacokinetics.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Notably, it has shown:

  • Bactericidal Action : The compound has demonstrated effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM .
  • Antibiofilm Activity : It has moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum biofilm inhibitory concentrations (MBIC) of approximately 62.216–124.432 μg/mL .

The proposed mechanism involves the inhibition of protein synthesis and subsequent disruption of nucleic acid and peptidoglycan production. This dual action contributes to its bactericidal effects .

Case Studies and Research Findings

  • Study on MRSA : In a comparative study, the compound was found to outperform conventional antibiotics like ciprofloxacin in inhibiting MRSA biofilm formation . The study highlighted the importance of the trifluoromethyl group in enhancing antibacterial potency.
  • Inhibition of Biofilm Formation : A recent investigation into its antifungal properties revealed that the compound inhibited biofilm formation in Candida species without affecting planktonic cells, suggesting a quorum-sensing mediated mechanism .
  • Docking Studies : Molecular docking studies have indicated strong interactions between this compound and bacterial enzymes involved in biofilm formation, further validating its potential as an antibiofilm agent .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name / ID Substituents on Aromatic Ring Indole Modifications Acid/Amide Backbone Key Functional Differences Reference(s)
Target Compound (CAS 1009272-85-8) Cl, CF₃ None Propanoic acid Benchmark structure
(2S)-enantiomer (CAS 1212378-69-2) Cl, CF₃ None Propanoic acid Stereospecific configuration
3-(1H-Indol-3-yl)-2-(2-nitrobenzenesulfonamido)propanoic acid NO₂ None Propanoic acid Nitro group replaces Cl/CF₃; altered electronic properties
Cl-NQTrp (3-(1H-indol-3-yl)-2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]propanoic acid) Cl, quinone Naphthoquinone substitution Propanoic acid Quinone moiety enhances redox activity
Compound 56 () Cl, CF₃ 1-(4-Chlorobenzoyl), 5-methoxy, 3-methyl Propanamide Amide backbone; bulky indole substituents
Fmoc-L-Trp(2-SCF₃)-OEt () SCF₃ 2-(Trifluoromethylthio) Ethyl ester Fluorinated indole; esterified backbone
Compound 31 () Cl, CF₃ 1-(4-Chlorobenzoyl), 5-methoxy Acetamide Acetamide backbone; methoxy substitution

Key Comparative Insights

Electronic and Steric Effects: The chloro-trifluoromethyl group in the target compound enhances electrophilicity and metabolic stability compared to nitro (e.g., ) or unsubstituted analogs. Amide vs. Acid Backbone: Compounds like 56 and 31 (amide derivatives) exhibit reduced acidity compared to the propanoic acid scaffold, which may alter binding interactions in biological systems .

Fluorinated derivatives (e.g., ) introduce steric bulk and electron-withdrawing effects, which can hinder π-π stacking interactions critical for indole-based receptor binding.

Synthetic Accessibility :

  • The target compound and its analogs (e.g., ) are synthesized via sulfonamide coupling, but yields vary significantly (e.g., 33% for Compound 56 vs. 43% for Compound 31) due to steric hindrance from substituents .
  • Discontinued analogs (e.g., ) highlight challenges in scalability or stability, underscoring the target compound’s relative synthetic robustness .

Vorbereitungsmethoden

Preparation of 4-Chloro-3-(Trifluoromethyl)Benzenesulfonyl Chloride

The sulfonyl chloride precursor is synthesized via chlorosulfonation of 4-chloro-3-(trifluoromethyl)benzene. The reaction proceeds in two stages:

  • Sulfonation : Treatment with concentrated sulfuric acid at 150°C introduces a sulfonic acid group.
  • Chlorination : Reaction with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) converts the sulfonic acid to sulfonyl chloride.

Reaction Conditions :

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
  • Temperature: 0–25°C
  • Yield: 70–85%

Synthesis of 3-(1H-Indol-3-yl)Propanoic Acid Derivatives

The indole-containing fragment is prepared through a Friedel-Crafts alkylation followed by hydrolysis:

  • Alkylation : Indole reacts with acrylic acid in the presence of boron trifluoride etherate (BF₃·Et₂O) to form 3-(1H-indol-3-yl)propanoic acid.
  • Amine functionalization : The carboxylic acid is converted to an amine via Curtius rearrangement or protected as an ester (e.g., methyl ester) for subsequent reactions.

Key Data :

  • Protection strategies : Methyl ester protection (using SOCl₂/MeOH) prevents decarboxylation during sulfonamide formation.
  • Yield : 60–75% for the alkylation step.

Sulfonamide Coupling Reaction

The final step involves nucleophilic substitution between the sulfonyl chloride and the amine derivative:

$$
\text{RSO}2\text{Cl} + \text{H}2\text{N-CH(CH}2\text{COOH)-Indole} \rightarrow \text{RSO}2\text{NH-CH(CH}_2\text{COOH)-Indole} + \text{HCl}
$$

Optimized Conditions :

  • Base : Triethylamine (TEA) or pyridine to scavenge HCl
  • Solvent : Dichloromethane (DCM) or ethyl acetate
  • Temperature : 0–25°C
  • Reaction time : 4–12 hours
  • Yield : 50–65%

Mechanistic Insight :
The amine attacks the electrophilic sulfur atom in the sulfonyl chloride, displacing chloride and forming the sulfonamide linkage. Steric hindrance from the trifluoromethyl group necessitates prolonged reaction times.

Purification and Characterization

Isolation Techniques

  • Liquid-liquid extraction : Removes unreacted starting materials using aqueous NaHCO₃ and organic solvents.
  • Column chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 7:3) achieves >95% purity.
  • Crystallization : Ethanol/water mixtures yield crystalline product (melting point: 198–202°C).

Spectroscopic Data

Technique Key Peaks
¹H NMR (DMSO-d₆) δ 10.9 (s, 1H, indole NH), 8.2 (d, 1H, Ar-H), 4.1 (m, 1H, CH), 3.2 (dd, 2H, CH₂)
IR (KBr) 3270 cm⁻¹ (N-H), 1705 cm⁻¹ (C=O), 1350 cm⁻¹ (S=O)
MS (ESI-) m/z 445.8 [M-H]⁻

Alternative Synthetic Approaches

Solid-Phase Synthesis

Immobilization of the indole-propanoic acid on Wang resin enables stepwise sulfonylation and cleavage, improving yields to 75–80%.

Microwave-Assisted Reactions

Microwave irradiation (100°C, 30 min) reduces reaction time by 50% while maintaining comparable yields.

Industrial-Scale Production Considerations

  • Cost-effective chlorosulfonation : Bulk synthesis of the sulfonyl chloride using SO₃/HCl gas mixtures reduces reliance on PCl₅.
  • Continuous flow systems : Microreactors enhance heat dissipation and mixing efficiency, minimizing byproducts.

Q & A

Q. What are the standard synthetic routes for this compound?

The synthesis involves sequential steps:

Sulfonamide bond formation : React 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride with an L-tryptophan derivative under basic conditions (e.g., triethylamine in DMF at 0–5°C).

Acidic workup : Neutralize with HCl (1M) to precipitate the crude product.

Purification : Recrystallize from ethanol/water (3:1 v/v) to achieve >90% purity. Monitor reaction progress via TLC (Rf ~0.3 in hexane:EtOAc 7:3) and confirm structure using ¹H NMR (e.g., aromatic protons at δ 7.8–8.2 ppm) and HPLC (C18 column, 70:30 MeCN:H₂O with 0.1% TFA) .

Advanced Synthesis

Q. How can coupling efficiency be optimized for the sulfonamide group?

Optimization strategies include:

  • Temperature control : Maintain 0–5°C during sulfonyl chloride addition to minimize hydrolysis.
  • Coupling agents : Use HOBt/DCC in anhydrous DMF to enhance reactivity.
  • pH adjustment : Sustain pH 8.5–9.0 with N-methylmorpholine.
  • Microwave-assisted synthesis : 60°C, 300W, 20 min increases yields to >85%. Validate intermediates via LC-MS (ESI+, [M+H]⁺ at m/z 460.1) .

Basic Characterization

Q. What analytical techniques confirm the compound’s structure?

A multi-technique approach is critical:

¹H/¹³C NMR : Identify indole NH (δ 10.2 ppm) and sulfonamide protons (δ 3.1–3.3 ppm).

HRMS-ESI : Confirm [M-H]⁻ at m/z 459.0521 (Δ <2 ppm).

FT-IR : Detect sulfonamide S=O stretches (1340–1160 cm⁻¹).

HPLC : Assess purity (>95% at 254 nm, C18 column) .

Advanced Structural Analysis

Q. How to resolve crystallographic disorder in solvated forms?

For single-crystal X-ray diffraction:

  • Data collection : At 100K to reduce thermal motion.
  • Disordered solvent : Apply SQUEEZE (PLATON) to model electron density.
  • Refinement : Use anisotropic displacement parameters; validate with Hirshfeld surface analysis (e.g., 2.1% residual density in solvent channels). Crystallize from DMSO/Et₂O to obtain the P2₁/c space group .

Biological Evaluation

Q. What methods assess enzyme inhibition potential?

Fluorescence assays : Measure IC₅₀ against COX-2 (10 µM ATP, λₑₓ/λₑₘ = 280/340 nm).

Surface plasmon resonance (SPR) : Determine binding kinetics (KD <10 µM).

Molecular docking : AutoDock Vina with grid center on catalytic residues (e.g., Tyr-385 for COX-2).

Selectivity screening : Test against COX-1 at 100 µM .

Data Contradiction

Q. How to address solubility discrepancies in aqueous buffers?

Systematically evaluate:

pH dependence : Shake-flask method (pH 2.0–7.4).

Counterion effects : Compare sodium vs. potassium salts.

Cosolvents : Test 10% DMSO in PBS.

Aggregation : Dynamic light scattering (DLS). Polymorphs can cause >20% variability; confirm via PXRD .

Computational Modeling

Q. What parameters are key for QSAR studies?

Prioritize:

  • Electronic effects : Hammett σ values (σₚₐᵣₐ=0.23, σₘₑₜₐ=0.43 for 4-Cl-3-CF₃).
  • π-π interactions : DFT calculations (B3LYP/6-31G*) for indole stacking energy.
  • Permeability : Topological polar surface area (TPSA ~85–90 Ų).
  • Stability : 50 ns MD simulations for protein-ligand binding .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.